1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea
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Overview
Description
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridinyl group and a difluorophenyl group attached to a thiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea typically involves the reaction of 5-bromopyridin-2-amine with 2,4-difluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and thiols.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Substituted pyridinyl derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Corresponding amines.
Hydrolysis: Amines and thiols.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromopyridinyl and difluorophenyl groups contribute to the compound’s binding affinity and specificity, while the thiourea moiety can form hydrogen bonds with target molecules, enhancing its inhibitory effects.
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)-3-phenylthiourea
- 1-(5-Bromopyridin-2-yl)-3-(4-fluorophenyl)thiourea
- 1-(5-Chloropyridin-2-yl)-3-(2,4-difluorophenyl)thiourea
Comparison: 1-(5-Bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea stands out due to the presence of both bromine and difluorophenyl groups, which enhance its reactivity and binding properties. Compared to its analogs, this compound may exhibit higher potency and selectivity in its applications, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(2,4-difluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2N3S/c13-7-1-4-11(16-6-7)18-12(19)17-10-3-2-8(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKZULOTUMIXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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